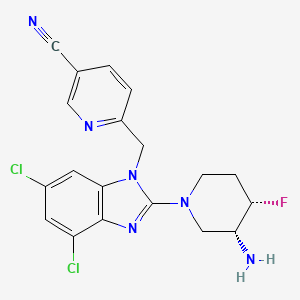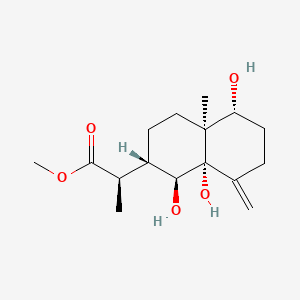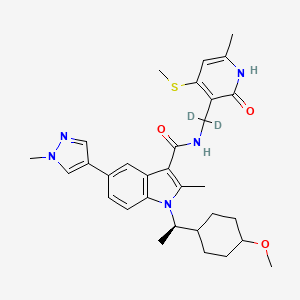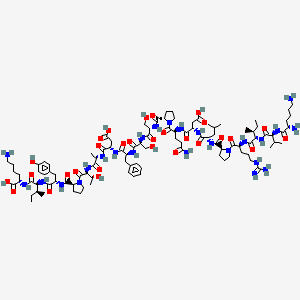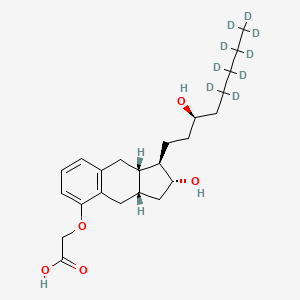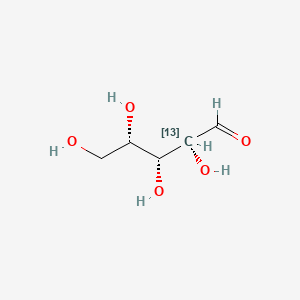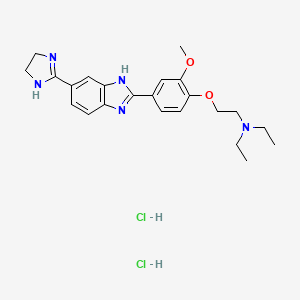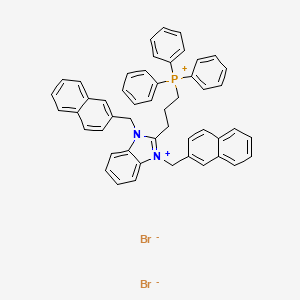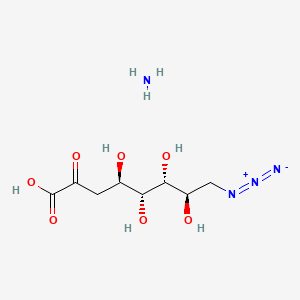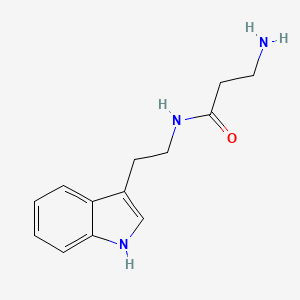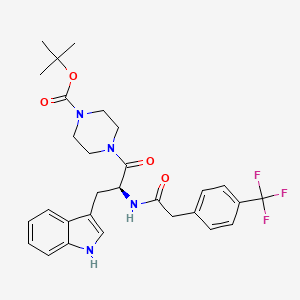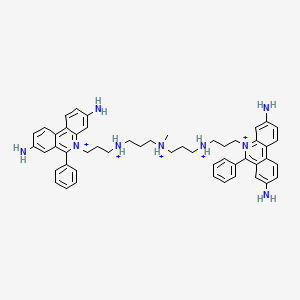
EthD-III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethidium Homodimer III, commonly known as Ethidium Homodimer III, is a red fluorescent nucleic acid dye used primarily for identifying dead cells. This compound is membrane-impermeant, meaning it cannot penetrate intact cell membranes. it can enter cells with compromised membranes, binding to nucleic acids and emitting bright red fluorescence. This property makes Ethidium Homodimer III particularly useful in distinguishing dead cells from live ones in various biological assays .
Preparation Methods
Ethidium Homodimer III is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with other chemical reagents. The synthetic route typically involves the following steps:
Condensation Reaction: Ethidium bromide is reacted with a suitable aldehyde or ketone under acidic conditions to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield Ethidium Homodimer III.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity Ethidium Homodimer III.
Industrial production methods for Ethidium Homodimer III involve scaling up these synthetic routes under controlled conditions to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Ethidium Homodimer III undergoes several types of chemical reactions, including:
Oxidation: Ethidium Homodimer III can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ethidium Homodimer III can participate in substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethidium Homodimer III may yield oxidized derivatives with altered fluorescence properties, while reduction may result in reduced forms with different chemical characteristics .
Scientific Research Applications
Ethidium Homodimer III has a wide range of scientific research applications, including:
Cell Viability Assays: Ethidium Homodimer III is commonly used in cell viability assays to distinguish between live and dead cells.
Fluorescence Microscopy: The compound’s bright red fluorescence allows for the visualization of dead cells under a fluorescence microscope.
Flow Cytometry: Ethidium Homodimer III is used in flow cytometry to quantify the proportion of dead cells in a cell population.
Microbial Viability: The compound is also used to assess the viability of microbial cells, including bacteria and yeast.
Mechanism of Action
The mechanism of action of Ethidium Homodimer III involves its selective binding to nucleic acids in cells with compromised membranes. When the cell membrane integrity is lost, Ethidium Homodimer III can enter the cell and bind to DNA or RNA. This binding results in a significant enhancement of the compound’s fluorescence, allowing for the detection of dead cells. The molecular targets of Ethidium Homodimer III are primarily nucleic acids, and its fluorescence properties are utilized to visualize and quantify dead cells in various assays .
Comparison with Similar Compounds
Ethidium Homodimer III is often compared with other similar compounds, such as:
Ethidium Homodimer I: Ethidium Homodimer III is a superior alternative to Ethidium Homodimer I, offering brighter fluorescence and better selectivity for dead cells.
Propidium Iodide: Both Ethidium Homodimer III and Propidium Iodide are used to stain dead cells, but Ethidium Homodimer III provides more intense fluorescence and is less toxic to cells.
Calcein-AM: While Calcein-AM is used to stain live cells, Ethidium Homodimer III is used to stain dead cells.
Ethidium Homodimer III’s unique properties, such as its bright red fluorescence and selective staining of dead cells, make it a valuable tool in various scientific research applications. Its advantages over similar compounds include higher fluorescence intensity and better selectivity, making it a preferred choice for many researchers .
Properties
Molecular Formula |
C51H62N9+5 |
|---|---|
Molecular Weight |
801.1 g/mol |
IUPAC Name |
bis[3-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylazaniumyl]propyl]-methylazanium |
InChI |
InChI=1S/C51H57N9/c1-58(28-8-24-56-26-10-30-59-48-34-40(54)18-22-44(48)42-20-16-38(52)32-46(42)50(59)36-12-4-2-5-13-36)29-9-25-57-27-11-31-60-49-35-41(55)19-23-45(49)43-21-17-39(53)33-47(43)51(60)37-14-6-3-7-15-37/h2-7,12-23,32-35,54-57H,8-11,24-31,52-53H2,1H3/p+5 |
InChI Key |
RFKPEMJAXDKTJO-UHFFFAOYSA-S |
Canonical SMILES |
C[NH+](CCC[NH2+]CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N)CCC[NH2+]CCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


